molecular formula C60H60Cl2N2O4P2Ru B6336305 [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine CAS No. 944450-46-8

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine

Cat. No.: B6336305
CAS No.: 944450-46-8
M. Wt: 1107.0 g/mol
InChI Key: FOEKPXQPRAIJRW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine is a complex organometallic compound It features a dichlororuthenium core coordinated with phosphane ligands and a chiral diamine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the phosphane ligands: The bis(3,5-dimethylphenyl)phosphane ligands are synthesized through a reaction between 3,5-dimethylphenylmagnesium bromide and chlorodiphenylphosphine.

    Coordination to ruthenium: The phosphane ligands are then coordinated to a ruthenium dichloride precursor in the presence of a suitable solvent such as dichloromethane.

    Addition of the chiral diamine ligand: The (1S,2S)-1,2-diphenylethane-1,2-diamine is added to the reaction mixture to complete the coordination sphere around the ruthenium center.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to changes in the coordination environment.

    Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions could yield new organometallic compounds with different ligands.

Scientific Research Applications

This compound has several scientific research applications, including:

    Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.

    Asymmetric Synthesis: The chiral diamine ligand makes it suitable for use in asymmetric synthesis, where it can help produce enantiomerically pure compounds.

    Medicinal Chemistry:

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves coordination chemistry. The ruthenium center can interact with substrates through coordination bonds, facilitating various chemical transformations. The chiral diamine ligand can induce asymmetry in the reactions, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichloropalladium: Similar structure but with palladium instead of ruthenium.

    [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichloroplatinum: Similar structure but with platinum instead of ruthenium.

Uniqueness

The uniqueness of [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine lies in its specific combination of ligands and the ruthenium center. This combination provides unique catalytic properties and the ability to induce asymmetry in chemical reactions, making it valuable for various applications in research and industry.

Properties

CAS No.

944450-46-8

Molecular Formula

C60H60Cl2N2O4P2Ru

Molecular Weight

1107.0 g/mol

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine

InChI

InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2

InChI Key

FOEKPXQPRAIJRW-UHFFFAOYSA-L

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.